Dihydro Ergotamine-13C,d3 Mesylate is a chemically modified form of dihydroergotamine, an ergot alkaloid that is primarily utilized in the treatment of migraine headaches. The compound is isotopically labeled with carbon-13 and deuterium, which allows for enhanced tracking and analysis in pharmacokinetic studies. Dihydro Ergotamine-13C,d3 Mesylate is classified as a vasoconstrictor and a serotonin receptor agonist, making it effective in alleviating migraine symptoms by targeting specific receptors in the brain.
Dihydro Ergotamine-13C,d3 Mesylate is synthesized from ergotamine, which is derived from the fungus Claviceps purpurea. The compound can be produced through various synthetic methods that involve isotopic labeling to facilitate research and development in pharmacology.
The synthesis of Dihydro Ergotamine-13C,d3 Mesylate involves several key steps:
Technical details indicate that the use of preparative HPLC allows for the isolation of epimerically pure solutions of the isotopically labeled compounds .
Dihydro Ergotamine-13C,d3 Mesylate has a complex molecular structure characterized by the following:
The structure can be represented as follows:
Dihydro Ergotamine-13C,d3 Mesylate participates in various chemical reactions that are significant for its synthesis and function:
These reactions are critical for producing a compound that retains therapeutic efficacy while allowing for detailed study through isotopic labeling.
The mechanism of action of Dihydro Ergotamine-13C,d3 Mesylate primarily involves its interaction with serotonin receptors:
Dihydro Ergotamine-13C,d3 Mesylate exhibits several notable physical and chemical properties:
Relevant data indicate that the compound's solubility and stability are critical for its formulation as a therapeutic agent .
Dihydro Ergotamine-13C,d3 Mesylate has significant applications in both clinical and research settings:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3